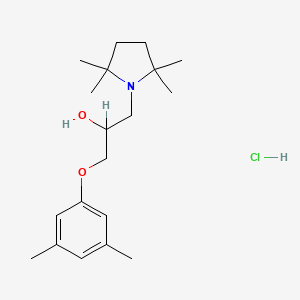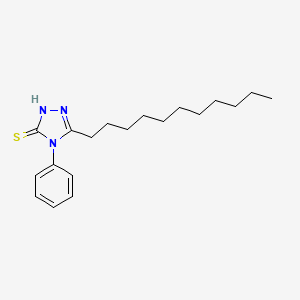
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazinate, which is then cyclized to form the triazole ring. The undecyl group can be introduced through alkylation using undecyl halides under basic conditions .
Chemical Reactions Analysis
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Cycloaddition: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures
Scientific Research Applications
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has shown promise in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of 4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-Phenyl-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:
4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: This compound contains a selenium atom instead of sulfur and exhibits different biological activities.
3,3’-Di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide: This compound has a diselenide linkage and shows unique properties compared to the thione derivative.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a pyridine ring instead of the phenyl group, leading to different chemical and biological properties .
Properties
CAS No. |
39578-65-9 |
|---|---|
Molecular Formula |
C19H29N3S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-phenyl-3-undecyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H29N3S/c1-2-3-4-5-6-7-8-9-13-16-18-20-21-19(23)22(18)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,21,23) |
InChI Key |
IOKMSJZZGUOZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NNC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


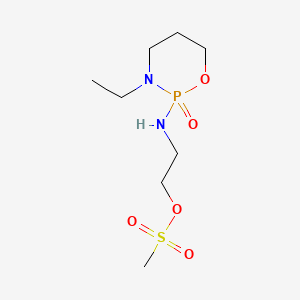
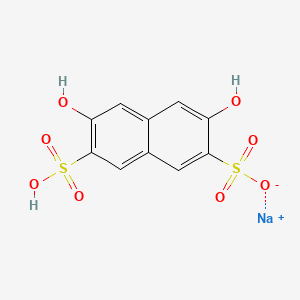
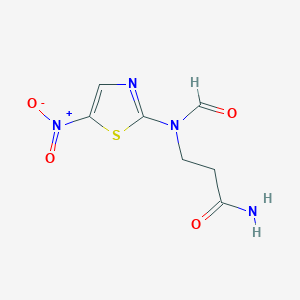
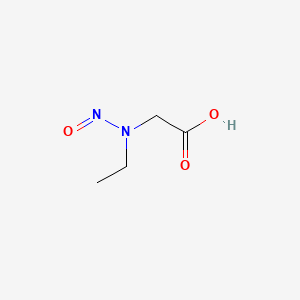
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
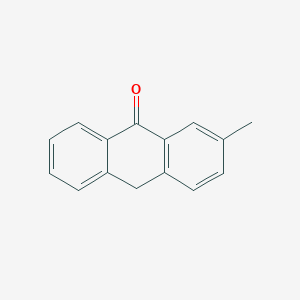
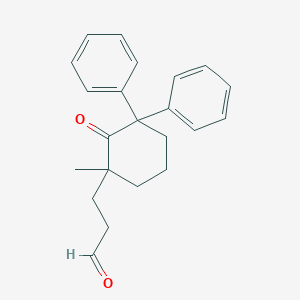
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
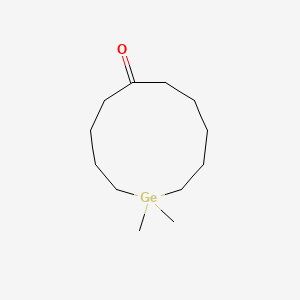
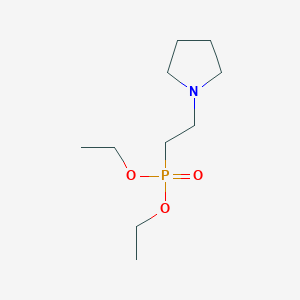

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
